molecular formula C12H14INO4 B12958473 2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid

2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid

Cat. No.: B12958473
M. Wt: 363.15 g/mol
InChI Key: IVDIPBQNUSRILM-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and an iodine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid typically involves the iodination of a benzoic acid derivative followed by the introduction of the Boc-protected amino group. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as the use of automated systems for precise addition of reagents and control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid involves its reactivity as a protected amino acid derivative. The Boc group provides stability during synthetic transformations, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical interactions, including binding to enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    2-((tert-Butoxycarbonyl)amino)-3-bromobenzoic acid: Similar structure but with a bromine atom instead of iodine.

    2-((tert-Butoxycarbonyl)amino)-3-chlorobenzoic acid: Similar structure but with a chlorine atom instead of iodine.

    2-((tert-Butoxycarbonyl)amino)-3-fluorobenzoic acid: Similar structure but with a fluorine atom instead of iodine

Uniqueness

The presence of the iodine atom in 2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid imparts unique reactivity compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s reactivity and interactions in chemical and biological systems .

Properties

Molecular Formula

C12H14INO4

Molecular Weight

363.15 g/mol

IUPAC Name

3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C12H14INO4/c1-12(2,3)18-11(17)14-9-7(10(15)16)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16)

InChI Key

IVDIPBQNUSRILM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1I)C(=O)O

Origin of Product

United States

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